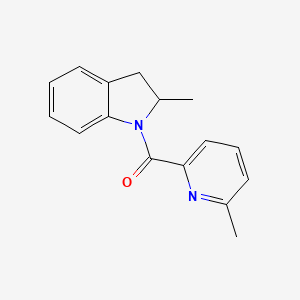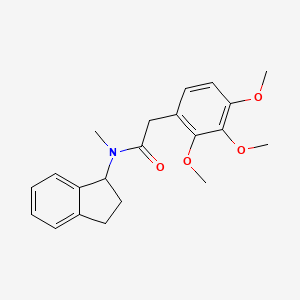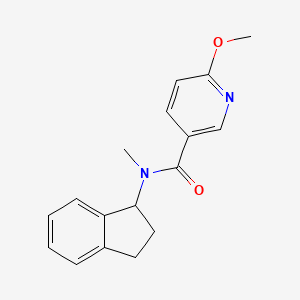![molecular formula C14H19NO3 B7493475 1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone, commonly known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent stimulant drug that has gained popularity among drug users due to its euphoric effects. However, MDPV has also gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
MDPV acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, resulting in an increase in their levels in the brain. This leads to an increase in the release of these neurotransmitters, which in turn produces the euphoric effects associated with MDPV use.
Biochemical and Physiological Effects:
MDPV use has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. Prolonged use of MDPV has been shown to cause neurotoxicity and damage to the dopaminergic system.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages as a research tool. It is readily available and can be synthesized in large quantities. It also has a high affinity for the dopamine transporter, making it a useful tool for studying the dopaminergic system. However, MDPV has limitations as a research tool. Its euphoric effects make it difficult to control for confounding variables, and its potential for abuse makes it a difficult substance to use in clinical studies.
Orientations Futures
There are several future directions for research on MDPV. One area of interest is the development of MDPV analogs that have less potential for abuse and neurotoxicity. Another area of interest is the use of MDPV as a tool for studying the dopaminergic system and its role in various disorders. Finally, research on the therapeutic potential of MDPV for various disorders such as depression and ADHD is an area of ongoing interest.
In conclusion, MDPV is a synthetic cathinone that has gained popularity among drug users due to its euphoric effects. However, it also has potential therapeutic applications and has been the subject of numerous scientific studies. Future research on MDPV is likely to focus on the development of analogs with less potential for abuse and neurotoxicity, as well as its potential as a tool for studying the dopaminergic system and its role in various disorders.
Méthodes De Synthèse
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with pyrrolidine and ethyl bromide. The reaction is carried out in the presence of a strong base and a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
MDPV has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has shown that MDPV has a high affinity for the dopamine transporter and acts as a potent reuptake inhibitor. This property makes it a potential candidate for the treatment of various disorders such as depression, attention deficit hyperactivity disorder (ADHD), and substance abuse.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(16)15-8-4-5-12(15)11-6-7-13(17-2)14(9-11)18-3/h6-7,9,12H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMPIJOBJEHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
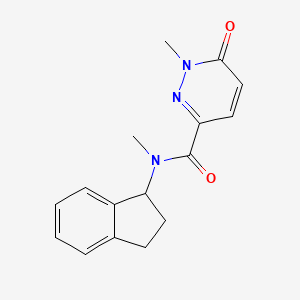
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
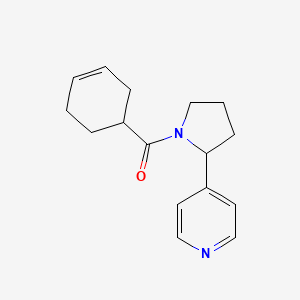
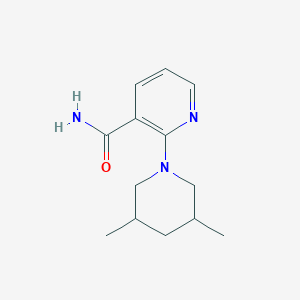
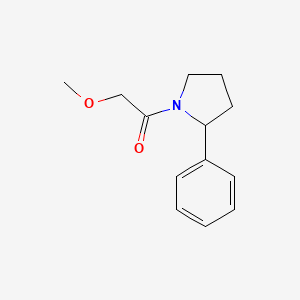
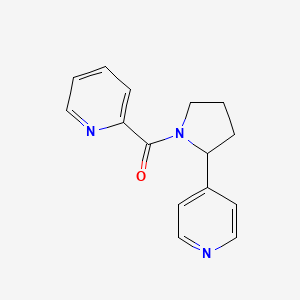
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)

